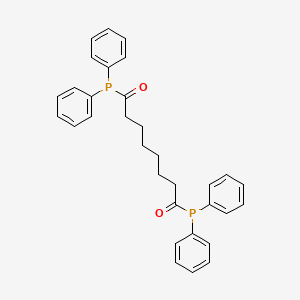
(4-Chlorophenyl)-1-naphthalenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)naphthalene is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring system substituted with a 4-chlorobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)naphthalene can be synthesized through Friedel-Crafts acylation of naphthalene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like carbon disulfide (CS2) or nitrobenzene, and the temperature is maintained to optimize the yield of the desired product .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorobenzoyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at moderate temperatures.
Sulfonation: Concentrated sulfuric acid (H2SO4) at varying temperatures depending on the desired product.
Halogenation: Chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-nitro-4-chlorobenzoylnaphthalene.
Sulfonation: 1-sulfo-4-chlorobenzoylnaphthalene.
Reduction: 1-(4-chlorobenzyl)naphthalene.
Oxidation: 1-(4-chlorobenzoyl)naphthoic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzoyl)naphthalene has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming stable intermediates that undergo further transformations. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylbenzoyl)naphthalene
- 1-(4-Methoxybenzoyl)naphthalene
- 1-(4-Nitrobenzoyl)naphthalene
Comparison: 1-(4-Chlorobenzoyl)naphthalene is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to its analogsFor example, the electron-withdrawing nature of the chlorine atom makes it more reactive in electrophilic aromatic substitution reactions compared to the methyl or methoxy analogs .
Eigenschaften
CAS-Nummer |
1591-44-2 |
|---|---|
Molekularformel |
C17H11ClO |
Molekulargewicht |
266.7 g/mol |
IUPAC-Name |
(4-chlorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI-Schlüssel |
XZUMSVDKXOELLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


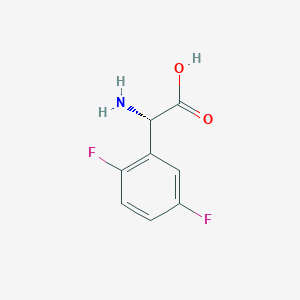
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
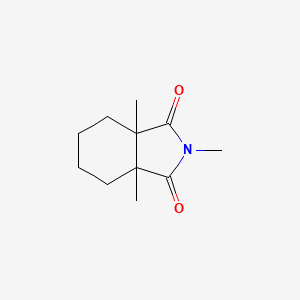

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
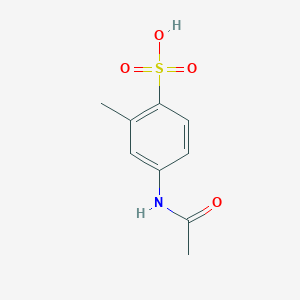
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
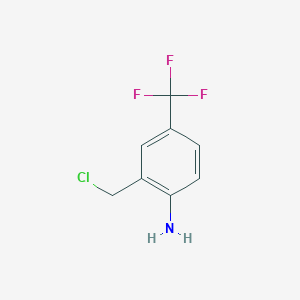

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)



